1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core fused with a pyrazole ring and an ethyl ester functional group. The presence of these structural motifs makes it a promising candidate for various biological activities and therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions with hydrazine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but may have different substituents, leading to variations in biological activity and specificity.
Pyrazole Derivatives: Compounds with a pyrazole ring but different core structures can exhibit different pharmacological profiles.
FGFR Inhibitors: Other FGFR inhibitors, such as AZD4547 and BGJ-398, have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H12N4O2 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)8-3-10-11(9-5-16-17-6-9)7-15-12(10)14-4-8/h3-7H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
QLAKRGAMNWRHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC=C2C3=CNN=C3)N=C1 |
Origin of Product |
United States |
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